Cas no 1381944-56-4 (Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate)

Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(4-(ethoxycarbonyl)-3-fluorophenyl)-2-fluorobenzoate
- ACMC-209cgb
- AK108053
- ANW-20409
- CTK8B0725
- KB-255989
- Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate
- 4'-Ethyl 3-methyl 2,3'-difluoro-[1,1'-biphenyl]-3,4'-dicarboxylate
- BS-21332
- DB-360914
- [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2,3'-difluoro-, 4'-ethyl 3-methyl ester
- 4'-Ethyl 3-methyl 2,3'-difluoro[1,1'-biphenyl]-3,4'-dicarboxylate
- DTXSID60743047
- Methyl3-(4-(ethoxycarbonyl)-3-fluorophenyl)-2-fluorobenzoate
- methyl 3-(4-ethoxycarbonyl-3-fluorophenyl)-2-fluorobenzoate
- CS-0211060
- 1381944-56-4
- MFCD22375054
- Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate
-
- MDL: MFCD22375054
- インチ: InChI=1S/C17H14F2O4/c1-3-23-17(21)12-8-7-10(9-14(12)18)11-5-4-6-13(15(11)19)16(20)22-2/h4-9H,3H2,1-2H3
- InChIKey: AMBBTDZBXSSSBH-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)F)F
計算された属性
- 精确分子量: 320.08601525g/mol
- 同位素质量: 320.08601525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 429
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 52.6Ų
Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB335754-5 g |
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate; 98% |
1381944-56-4 | 5g |
€654.00 | 2023-04-26 | ||
abcr | AB335754-1g |
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate, 98%; . |
1381944-56-4 | 98% | 1g |
€246.00 | 2024-06-08 | |
A2B Chem LLC | AA57065-10g |
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate |
1381944-56-4 | 98% | 10g |
$662.00 | 2024-04-20 | |
A2B Chem LLC | AA57065-1g |
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate |
1381944-56-4 | 98% | 1g |
$142.00 | 2024-04-20 | |
A2B Chem LLC | AA57065-5g |
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate |
1381944-56-4 | 98% | 5g |
$402.00 | 2024-04-20 | |
Crysdot LLC | CD12146881-10g |
Methyl 3-(4-(ethoxycarbonyl)-3-fluorophenyl)-2-fluorobenzoate |
1381944-56-4 | 95+% | 10g |
$564 | 2024-07-23 | |
TRC | M304823-250mg |
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate |
1381944-56-4 | 250mg |
$98.00 | 2023-05-17 | ||
abcr | AB335754-5g |
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate, 98%; . |
1381944-56-4 | 98% | 5g |
€654.00 | 2024-06-08 | |
1PlusChem | 1P0018ND-1g |
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2,3'-difluoro-, 4'-ethyl 3-methyl ester |
1381944-56-4 | 98% | 1g |
$185.00 | 2025-02-19 | |
1PlusChem | 1P0018ND-10g |
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2,3'-difluoro-, 4'-ethyl 3-methyl ester |
1381944-56-4 | 98% | 10g |
$870.00 | 2025-02-19 |
Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoateに関する追加情報
Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate: A Novel Compound with Promising Pharmaceutical Applications
Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate represents a significant advancement in the field of medicinal chemistry, particularly within the context of CAS No. 1381944-56-4. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic applications and its role in the development of novel pharmaceutical agents. Recent studies have highlighted its ability to interact with specific biological targets, making it a valuable candidate for further exploration in drug discovery programs.
The molecular architecture of Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-florobenzoate is defined by its aromatic ring systems and functional groups. The presence of fluorine atoms and an ethoxycarbonyl group contributes to its distinct physicochemical properties, which are critical for its biological activity. These features enable the compound to exhibit selective interactions with various receptors and enzymes, a characteristic that has been extensively studied in recent years.
Recent advancements in CAS No. 1381944-56-4 research have focused on its potential applications in the treatment of inflammatory diseases and neurodegenerative disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding has sparked interest in its potential as a therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
Moreover, the compound's interaction with the 2-fluorobenzoate moiety has been linked to its ability to inhibit specific enzymes involved in the metabolism of neurotransmitters. This property has led to investigations into its potential use in the management of neurological disorders, including Parkinson's disease and Alzheimer's disease. The ethoxycarbonyl group, which is a key structural component of Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate, is believed to enhance the compound's solubility and bioavailability, making it a more viable candidate for pharmaceutical development.
One of the most notable aspects of Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate is its potential to modulate the activity of G protein-coupled receptors (GPCRs). Recent studies have shown that this compound can selectively bind to certain GPCRs, which are implicated in a wide range of physiological processes. This ability to interact with GPCRs has been explored in the context of developing new drugs for cardiovascular and metabolic disorders.
Additionally, the 3-fluorophenyl group within Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate has been the focus of structural modifications aimed at enhancing its pharmacological profile. Researchers have employed computational modeling techniques to predict the compound's interactions with various biological targets, which has facilitated the design of more effective derivatives. These studies underscore the importance of CAS No. 1381944-56-4 in the context of rational drug design.
The synthesis of Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate has been a subject of considerable interest in the field of organic chemistry. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, which is crucial for its application in pharmaceutical research. The use of catalytic processes and green chemistry principles has been emphasized in the synthesis of CAS No. 1381944-56-4, reflecting the industry's commitment to sustainable practices.
Furthermore, the 2-fluorobenzoate moiety of Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate has been studied for its potential anti-cancer properties. Preliminary data suggests that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. These findings have prompted further investigation into its mechanisms of action and its potential as a therapeutic agent in oncology.
In the realm of drug discovery, Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate has been evaluated for its ability to serve as a lead compound for the development of new pharmaceutical agents. The compound's unique structure allows for the introduction of various functional groups, which can be tailored to enhance its therapeutic potential. This flexibility has made CAS No. 1381944-56-4 a valuable tool in the design of novel drugs targeting specific diseases.
Recent studies have also explored the potential of Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate in the context of metabolic disorders. Research indicates that this compound may influence the activity of enzymes involved in glucose metabolism, suggesting its potential application in the management of diabetes. These findings highlight the broad spectrum of biological activities that CAS No. 1381944-56-4 may possess.
The pharmacokinetic properties of Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate have been investigated to assess its potential for clinical use. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effectiveness as a therapeutic agent. These properties make CAS No. 1381944-56-4 a promising candidate for further development.
Moreover, the ethoxycarbonyl group in Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate has been found to enhance the compound's stability in biological environments. This characteristic is crucial for maintaining the efficacy of the drug over time, which is a key consideration in pharmaceutical development. The stability of CAS No. 1381944-56-4 has been a focus of recent research, with the aim of optimizing its therapeutic potential.
In conclusion, Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and potential therapeutic applications have been the subject of extensive research, highlighting its importance in the development of new pharmaceutical agents. As the field of drug discovery continues to evolve, CAS No. 1381944-56-4 is poised to play a crucial role in the development of innovative therapies for a wide range of diseases.
1381944-56-4 (Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate) Related Products
- 708-25-8(Ethyl 2,5-difluorobenzoate)
- 500579-61-3(ethyl 2-fluoro-4-methylbenzoate)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 2138191-58-7(Sodium 6-(dimethylamino)pyridine-3-sulfinate)
- 2418650-20-9(2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride)
- 50778-57-9(2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)
- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 2034594-92-6(3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide)
